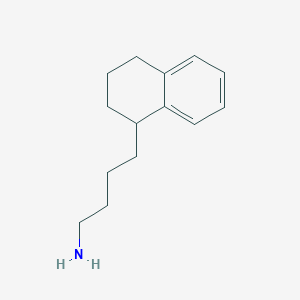

4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-1-amine

描述

4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by a naphthalene ring system that has been partially hydrogenated, making it a tetrahydronaphthalene derivative

属性

分子式 |

C14H21N |

|---|---|

分子量 |

203.32 g/mol |

IUPAC 名称 |

4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine |

InChI |

InChI=1S/C14H21N/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,6,10,13H,3-5,7-9,11,15H2 |

InChI 键 |

XSMDWKQGMUGWTR-UHFFFAOYSA-N |

规范 SMILES |

C1CC(C2=CC=CC=C2C1)CCCCN |

产品来源 |

United States |

准备方法

Halogenation and Nucleophilic Substitution

A common approach involves the initial halogenation of the tetrahydronaphthalene ring to form a halogenated intermediate (e.g., 1-chlorotetrahydronaphthalene). This intermediate undergoes nucleophilic substitution with a butan-1-amine or its protected derivative, often under reflux in polar aprotic solvents such as acetonitrile or dimethoxyethane, with bases like potassium carbonate and catalysts such as potassium iodide to enhance the reaction rate.

Catalytic Hydrogenation Route

Alternatively, catalytic hydrogenation of aromatic precursors bearing the butan-1-amine side chain can be employed. For example, hydrogenation of a naphthalene derivative (e.g., 5,6,7,8-tetrahydro-2-naphthylamine) in ethyl acetate at 70°C under 2–5 bar hydrogen pressure with palladium on carbon catalyst achieves high yields (>95%). This method requires careful control of reaction time and temperature to avoid over-reduction or decomposition.

Amide Coupling and Carbamate Formation

In more complex synthetic schemes, the amine functionality on the tetrahydronaphthalene can be coupled with activated carboxylic acid derivatives, such as 4-nitrophenyl carbamates, to form urea or amide linkages. This is typically done in the presence of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases such as diisopropylethylamine in solvents like dimethylformamide (DMF).

| Step | Reagents and Conditions | Outcome and Notes |

|---|---|---|

| 1. Coupling of (R)-1,2,3,4-tetrahydronaphthalen-1-amine with protected piperazine carboxylic acid | DMF solvent, diisopropylethylamine base, HBTU and HOBt coupling agents, stirred overnight at room temperature under nitrogen | Yield: 87%, purified by flash chromatography, product >99% pure by HPLC |

| 2. Halogenation of tetrahydronaphthalene intermediate | Use of halogenating agents under reflux in acetonitrile or dimethoxyethane, K2CO3 base, KI catalyst | Formation of halogenated intermediate suitable for nucleophilic substitution |

| 3. Nucleophilic substitution with butan-1-amine | Reflux in polar aprotic solvent, base-mediated, followed by work-up with aqueous washes and drying | Isolated product purified by chromatography, yields typically >80% |

| 4. Catalytic hydrogenation | Hydrogen gas (2–5 bar), Pd/C catalyst, ethyl acetate solvent, 70°C, reaction time optimized to prevent over-reduction | High yield (>95%), selective reduction to tetrahydronaphthalene ring |

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the structure, with characteristic chemical shifts for tetrahydronaphthalene protons (δ 1.5–2.8 ppm) and the butan-1-amine chain (δ 2.9–3.3 ppm).

- High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically achieving >98% purity.

- Mass Spectrometry (LC-MS): Confirms molecular weight and verifies the presence of the amine and tetrahydronaphthalene moieties.

- Elemental Analysis: Validates the compound's stoichiometry.

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogenation + Nucleophilic Substitution | Halogenating agent, K2CO3, KI, butan-1-amine | Reflux in CH3CN or DME | 80–90 | Straightforward, scalable | Requires halogenation step |

| Catalytic Hydrogenation | Pd/C, H2 gas, ethyl acetate | 70°C, 2–5 bar H2 | >95 | High selectivity, high yield | Requires hydrogenation setup |

| Amide/Urea Coupling | HBTU, HOBt, DIPEA, DMF | Room temperature, overnight | 87–93 | High purity, versatile | More complex reagents and steps |

The preparation of 4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine involves well-established synthetic organic chemistry techniques including halogenation, nucleophilic substitution, catalytic hydrogenation, and amide coupling reactions. Each method offers advantages in terms of yield, purity, and scalability. The choice of method depends on available starting materials, desired scale, and equipment. Analytical methods such as NMR, HPLC, and LC-MS are essential for confirming the structure and purity of the final product.

化学反应分析

Acylation Reactions

This amine readily reacts with acyl chlorides to form amides under mild conditions. Key examples include:

The reaction with Boc-L-alanine (Boc-L-Ala-OH) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) demonstrates efficient amide bond formation . Steric hindrance from the tetrahydronaphthalene group necessitates extended reaction times (e.g., 24 hours) .

N-Alkylation Reactions

Alkylation occurs at the primary amine site, often requiring microwave heating for improved efficiency:

Microwave-assisted N-alkylation reduces reaction times from 24–48 hours to <60 minutes while maintaining high yields . For example, alkylation with 10-bromo-1-decanol in acetonitrile under reflux achieves 93% yield after conventional heating .

Electrophilic Substitution

The tetrahydronaphthalene ring undergoes electrophilic substitution, though reactivity is moderated by steric effects:

| Reaction Type | Reagent/Catalyst | Conditions | Position | Source |

|---|---|---|---|---|

| Friedel–Crafts Acylation | AlCl₃, DCM | 0°C to RT, 12 h | Para to amine | |

| Sulfonation | H₂SO₄, SO₃ | 50°C, 6 h | Meta |

Electrophilic substitutions favor positions para or meta to the amine group, with reaction rates slower than unsubstituted aromatic systems due to steric bulk.

Reductive Amination

The amine participates in reductive amination with aldehydes or ketones:

| Carbonyl Compound | Reducing Agent | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Aldehyde 5 (from SW IV-134) | NaBH₄, EtOH | RT, 4 h | Bicyclic carbamate derivative | 22%* |

Key Mechanistic and Structural Insights

-

Steric Effects : The tetrahydronaphthalene moiety imposes significant steric hindrance, slowing reaction kinetics in electrophilic substitutions and necessitating vigorous conditions for alkylation .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF, ACN) enhance reaction rates in alkylation and acylation by stabilizing transition states .

-

Temperature Sensitivity : Microwave heating optimizes N-alkylation efficiency, reducing side-product formation compared to conventional methods .

This compound’s versatility in forming amides, undergoing alkylation, and participating in reductive amination underscores its utility in medicinal chemistry and materials science. Experimental protocols emphasize the need for tailored conditions to address steric and electronic challenges .

科学研究应用

4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-1-amine has several applications in scientific research:

作用机制

The mechanism of action of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-1-amine.

1-Naphthalenol, 1,2,3,4-tetrahydro-: Another tetrahydronaphthalene derivative with different functional groups.

1,2,3,4-Tetrahydro-1-naphthylamine: A related amine with a similar structure but different alkyl chain length.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its extended alkyl chain and amine functionality make it versatile for various synthetic and research applications.

生物活性

4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-1-amine (CAS No. 1342973-10-7) is a compound of interest due to its potential biological activities and applications in pharmaceuticals. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is CHN with a molecular weight of 203.32 g/mol. It is characterized by its high solubility and favorable pharmacokinetic properties such as good gastrointestinal absorption and blood-brain barrier permeability .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study screened a library of chemical entities against Mycobacterium tuberculosis, revealing that certain analogs had minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM . Although specific data for the tetrahydronaphthalene derivative is limited, its structural similarity suggests potential efficacy against various pathogens.

Neuropharmacological Effects

The compound's structure suggests possible interactions with neurotransmitter systems. Compounds with similar naphthalene structures have been noted for their affinity to sigma receptors, which are implicated in neuroprotection and modulation of neurotransmission . These interactions can influence mood disorders and neurodegenerative diseases.

Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted on related compounds to identify structural features that enhance biological activity. The presence of the tetrahydronaphthalene moiety was found to be crucial for maintaining activity against bacterial strains while optimizing physicochemical properties .

Table 1: Structure-Activity Relationship Findings

| Compound | Structure Feature | MIC (µM) | Activity Description |

|---|---|---|---|

| 4PP-1 | Base compound | 6.3 | Initial hit |

| 4PP-2 | p-tert-butyl substitution | 2.0 | Improved activity |

| 4PP-3 | Cyclohexylmethylene group | 6.8 | Similar activity to base |

| 4PP-24 | Tetrahydropyra-4-yl substitution | 2.8 | Active |

| 4PP-31 | 1-naphthyl group | 2.7 | Active |

Case Studies

Case Study: Antimicrobial Screening

In a high-throughput screening of over 100,000 compounds aimed at identifying new anti-tuberculosis agents, derivatives of tetrahydronaphthalene were prioritized based on their low cytotoxicity and favorable pharmacokinetic profiles . The promising results underscore the potential for further development into therapeutic agents.

Case Study: Neuropharmacological Research

Research into sigma receptor ligands has shown that naphthalene derivatives can modulate neurochemical pathways involved in anxiety and depression . This opens avenues for exploring the therapeutic potential of this compound in treating psychiatric disorders.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-1-amine, and how can structural purity be verified?

- Methodology : Synthesis typically involves multi-step procedures, such as reductive amination or substitution reactions. For example, trans-4-substituted derivatives can be prepared via ketone intermediates reacted with amines under catalytic hydrogenation (e.g., Pd/C) or enzymatic conditions (e.g., transaminases). Structural verification requires 1H/13C NMR to confirm regiochemistry and HPLC with chiral columns (e.g., MeOH:EtOH:Hexanes solvent systems) to assess enantiomeric purity. Melting point analysis and HRMS further validate purity .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra resolve substituent positions and stereochemistry (e.g., distinguishing cis/trans isomers via coupling constants) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns.

- Chiral HPLC : Essential for quantifying enantiomeric excess (e.g., using cellulose-based columns with isocratic elution) .

Q. How can enzymatic synthesis be optimized to improve enantiomeric excess (ee) for this amine?

- Methodology : Use engineered transaminases (e.g., (R)-transaminases AAN21261) with pH-controlled buffers (e.g., 100 mM KPi, pH 7.5) and excess amine donors (e.g., rac-methylbenzylamine). Reaction conditions (28°C, 24 h) and enzyme loading (0.1 mL CFE) are critical for achieving >60% ee .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

- Methodology : Stereoisomers exhibit divergent receptor binding. For example, trans-4-(3,4-dichlorophenyl) derivatives show higher dopamine reuptake inhibition (IC50 < 100 nM) compared to cis isomers. Use chiral resolution (e.g., preparative HPLC) and in vitro assays (e.g., neuronal uptake inhibition) to correlate configuration with activity. Optical purity (>98% ee) is critical for reproducible results .

Q. What in silico strategies are effective for predicting biological targets or binding affinities?

- Methodology :

- Molecular Docking : Use tools like AutoDock Vina to model interactions with receptors (e.g., 5-HT7 or PINK1).

- Pharmacophore Mapping : Identify critical functional groups (e.g., amine and tetrahydronaphthalene moieties) for target engagement.

- MD Simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS) .

Q. How can researchers resolve contradictions in pharmacological data across studies?

- Methodology :

- Batch Reproducibility : Verify synthesis protocols (e.g., catalyst purity, reaction time).

- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor studies) and controls.

- Meta-Analysis : Compare stereochemical data (e.g., trans vs. cis ratios) and solvent effects (e.g., DMSO concentration in assays) .

Q. What methods optimize chiral separation of enantiomers during HPLC analysis?

- Methodology :

- Column Selection : Use polysaccharide-based chiral columns (e.g., Chiralpak IA).

- Solvent Systems : Adjust ratios of hexanes:ethanol (85:15) for baseline separation.

- Flow Rate : Lower rates (1.5 mL/min) improve resolution for structurally similar isomers .

Q. How can synthetic routes be scaled while maintaining stereochemical fidelity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。